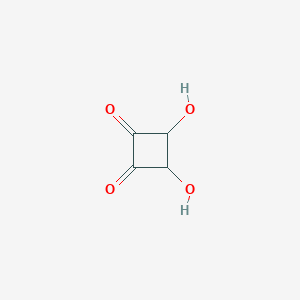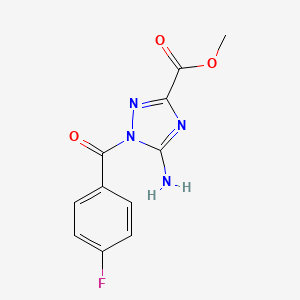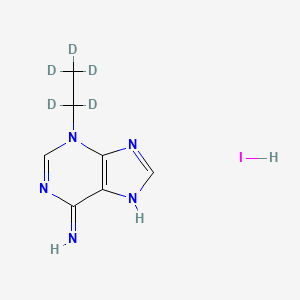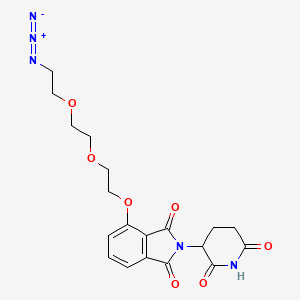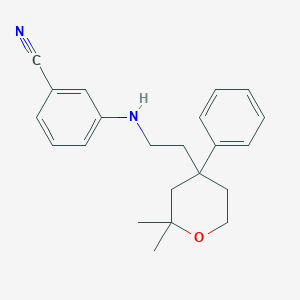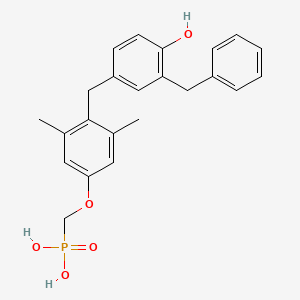
((4-(3-Benzyl-4-hydroxybenzyl)-3,5-dimethylphenoxy)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VK-0214 is a novel, orally available small molecule that acts as a selective thyroid hormone receptor beta agonist. It has been developed by Viking Therapeutics and has shown promise in treating X-linked adrenoleukodystrophy, a rare and often fatal metabolic disorder characterized by the accumulation of very long chain fatty acids in the body .
Preparation Methods
The synthetic routes and reaction conditions for VK-0214 have not been extensively detailed in publicly available sources. it is known that VK-0214 is a small molecule synthesized through organic chemistry techniques. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
VK-0214 primarily undergoes metabolic reactions in the body. As a thyroid hormone receptor beta agonist, it interacts with specific receptors and influences gene expression. The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the context of its therapeutic use. Instead, its primary interactions are with biological molecules and receptors .
Scientific Research Applications
VK-0214 has significant scientific research applications, particularly in the field of medicine. It has been studied for its potential to treat X-linked adrenoleukodystrophy by reducing the levels of very long chain fatty acids in plasma and tissues. This reduction is achieved through the activation of the ABCD2 gene, which encodes a compensatory transporter protein that helps metabolize very long chain fatty acids . Additionally, VK-0214 has been granted orphan drug designation by the FDA for the treatment of X-linked adrenoleukodystrophy .
Mechanism of Action
VK-0214 exerts its effects by selectively binding to thyroid hormone receptor beta. This binding activates the receptor, leading to the upregulation of the ABCD2 gene. The ABCD2 gene encodes a protein that helps transport and metabolize very long chain fatty acids, thereby reducing their accumulation in the body. This mechanism is particularly beneficial for patients with X-linked adrenoleukodystrophy, as it helps mitigate the symptoms and progression of the disease .
Comparison with Similar Compounds
VK-0214 is unique in its selectivity for thyroid hormone receptor beta and its potential to treat X-linked adrenoleukodystrophy. Similar compounds include other thyroid hormone receptor agonists, such as liothyronine and levothyroxine, which are used to treat thyroid disorders. these compounds do not have the same selectivity for thyroid hormone receptor beta and are not specifically targeted for the treatment of X-linked adrenoleukodystrophy .
Properties
CAS No. |
852949-30-5 |
|---|---|
Molecular Formula |
C23H25O5P |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[4-[(3-benzyl-4-hydroxyphenyl)methyl]-3,5-dimethylphenoxy]methylphosphonic acid |
InChI |
InChI=1S/C23H25O5P/c1-16-10-21(28-15-29(25,26)27)11-17(2)22(16)14-19-8-9-23(24)20(13-19)12-18-6-4-3-5-7-18/h3-11,13,24H,12,14-15H2,1-2H3,(H2,25,26,27) |
InChI Key |
GFJCILQBXUTOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)CC3=CC=CC=C3)C)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


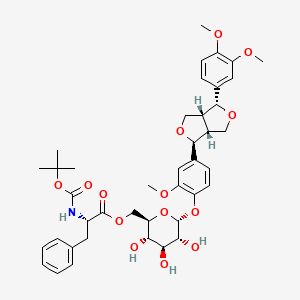
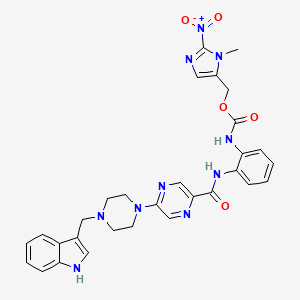
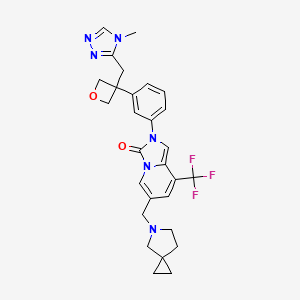
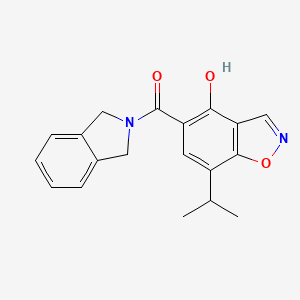
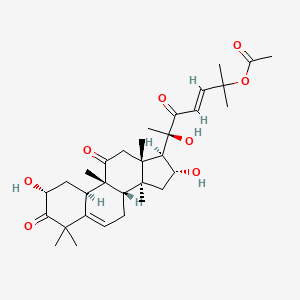
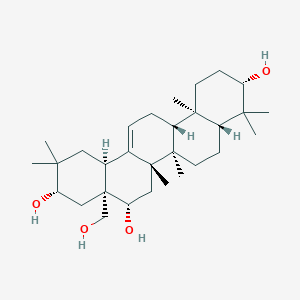
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
